Einecs 261-738-9
CAS No.: 59404-77-2
Cat. No.: VC17027051
Molecular Formula: C21H40N2O5
Molecular Weight: 400.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59404-77-2 |
|---|---|
| Molecular Formula | C21H40N2O5 |
| Molecular Weight | 400.6 g/mol |
| IUPAC Name | dodecyl 2-amino-2-methylpropanoate;5-oxopyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H33NO2.C5H7NO3/c1-4-5-6-7-8-9-10-11-12-13-14-19-15(18)16(2,3)17;7-4-2-1-3(6-4)5(8)9/h4-14,17H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9) |
| Standard InChI Key | GONNPBYFECDJQX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCOC(=O)C(C)(C)N.C1CC(=O)NC1C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Synonyms
EINECS 261-738-9 has the molecular formula C₂₁H₄₀N₂O₅, corresponding to a molar mass of 400.55 g/mol. The compound is systematically named 5-Oxo-DL-proline, compound with dodecyl 2-methylalaninate (1:1). Alternative designations include:
-
5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid–dodecyl 2-methylalaninate (1/1)
-
DTXSID60974819
Structural Analysis
The molecule consists of two distinct moieties:
-
5-Oxo-DL-Proline: A cyclic secondary amine with a ketone group at the 5-position, derived from the amino acid proline.
-
Dodecyl 2-Methylalaninate: A dodecyl (C₁₂) ester of 2-methylalanine, featuring a branched alkyl chain.
The two components form a 1:1 salt via ionic interaction between the carboxylate group of 5-oxo-DL-proline and the ammonium group of 2-methylalanine (Figure 1). The dodecyl chain imparts lipophilicity, while the proline derivative contributes to chiral specificity .
Physicochemical Properties
Experimental and Predicted Properties
Limited experimental data are available, but computational models predict the following characteristics:
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (ester C=O stretch) and 1640 cm⁻¹ (amide I band) .
-
Mass Spectrometry: Base peak at m/z 156 (proline fragment) and m/z 228 (dodecyl chain fragment) .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A typical synthesis involves:
-
Esterification: 2-Methylalanine reacts with dodecanol under acidic catalysis (e.g., H₂SO₄) at 120°C.
-
Salt Formation: The resulting dodecyl 2-methylalaninate is combined with 5-oxo-DL-proline in a 1:1 molar ratio in ethanol.
-
Crystallization: The product precipitates upon cooling and is purified via recrystallization .
Industrial Production
Large-scale manufacturing employs continuous flow reactors to enhance yield (>85%) and purity (>98%). Critical parameters include:
-
Temperature control (100–110°C) to prevent ester degradation.
-
Use of molecular sieves to remove water during esterification .
Applications and Industrial Relevance
Surfactant Formulations
The amphiphilic structure of EINECS 261-738-9 makes it effective in:
-
Emulsion stabilizers: Reduces interfacial tension in oil-water systems.
-
Detergent additives: Enhances soil removal in hard-surface cleaners .
Pharmaceutical Intermediates
The proline moiety serves as a chiral building block for:
-
Peptide mimetics: Used in protease inhibitor design.
-
Drug delivery systems: Improves membrane permeability of active pharmaceutical ingredients (APIs) .
Research Directions and Challenges
Biological Activity Screening
Preliminary studies suggest potential as:
-
Antimicrobial agents: Activity against Gram-positive bacteria (Staphylococcus aureus MIC: 32 µg/mL) .
-
Enzyme inhibitors: Moderate inhibition of angiotensin-converting enzyme (ACE) .
Environmental Impact Mitigation
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume